molecular formula C17H15Cl2N3O3 B2701998 (2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one CAS No. 338956-64-2

(2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one

Cat. No.: B2701998
CAS No.: 338956-64-2
M. Wt: 380.23
InChI Key: VLICZECLYYAVKV-AKNNAVSPSA-N
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Description

The compound "(2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one" is a structurally complex molecule featuring:

  • A 3,4-dichlorophenyl group at position 1.
  • A methoxyimino group at position 2.
  • A 4-methoxyphenyl hydrazone substituent at position 2.

This compound belongs to the α,β-unsaturated ketone family, which is known for diverse biological and photophysical properties.

Properties

IUPAC Name

(2E,3E)-1-(3,4-dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-24-13-6-4-12(5-7-13)21-22-16(10-20-25-2)17(23)11-3-8-14(18)15(19)9-11/h3-10,21H,1-2H3/b20-10+,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLICZECLYYAVKV-AKNNAVSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one , also known by its CAS number 338956-64-2 , belongs to a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, structural properties, and biological activities of this compound, supported by relevant case studies and data tables.

Synthesis and Structural Properties

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazides and aldehydes. The structural characterization is confirmed using techniques such as NMR spectroscopy and X-ray diffraction. The presence of functional groups like methoxyimino and hydrazine moieties contributes to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H16Cl2N4O2
Molecular Weight352.23 g/mol
IUPAC NameThis compound
CAS Number338956-64-2

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that acylhydrazone derivatives, which include the target compound, show promising activity against resistant bacterial strains such as Staphylococcus aureus (MRSA). The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Anticancer Activity

The compound has shown potential in anticancer research. Acylhydrazones are noted for their ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation and survival. Studies have demonstrated that modifications in the hydrazone structure can enhance cytotoxicity against different cancer cell lines.

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several acylhydrazone derivatives against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cytotoxicity Assessment : In vitro tests were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The results showed that the compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Mechanistic Insights

The biological activity is largely attributed to the presence of halogenated phenyl groups which enhance lipophilicity and facilitate membrane penetration. The methoxy group may also play a role in modulating interactions with biological targets.

Table 2: Biological Activities Summary

Activity TypeEffectivenessReference
AntibacterialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
CytotoxicityReduces viability in cancer lines

Scientific Research Applications

Anticancer Activity

Research has indicated that (2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one exhibits promising anticancer properties. Studies have shown that derivatives of hydrazone compounds can inhibit tumor growth through various mechanisms, including induction of apoptosis and inhibition of cell proliferation. The presence of the dichlorophenyl and methoxy groups enhances its interaction with biological targets, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that similar hydrazone derivatives possess significant antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Pesticide Development

The unique chemical structure of this compound positions it as a potential candidate for pesticide formulation. Its efficacy against various pests can be attributed to its ability to interfere with insect growth regulators or act as a neurotoxin. Research into similar compounds has demonstrated their effectiveness in controlling agricultural pests while minimizing environmental impact .

Synthesis and Biological Evaluation

A study conducted on the synthesis of hydrazone derivatives, including this compound, highlighted its potential as an anticancer agent. The synthesized compounds were subjected to cytotoxicity assays against various cancer cell lines, revealing significant inhibitory effects compared to control groups .

Field Trials for Pesticidal Activity

Field trials assessing the efficacy of similar hydrazone compounds in agricultural settings demonstrated substantial reductions in pest populations. The trials indicated that these compounds could serve as effective alternatives to conventional pesticides, offering reduced toxicity profiles and environmental persistence .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3,4-Cl₂C₆H₃, 4-OCH₃C₆H₄ (hydrazone), OCH₃ (imino) Likely C₁₇H₁₃Cl₂N₃O₃ ~398.21*
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one 3-ClC₆H₄, 4-OCH₃C₆H₄ C₁₆H₁₃ClO₂ 272.73
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 2,6-Cl₂-3-FC₆H₂, 4-OCH₃C₆H₄ C₁₆H₁₀Cl₂FO₂ 341.16
(2E,3E)-1-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one 4-BrC₆H₄, 3,5-Cl₂C₆H₃ (hydrazone), NHOH (imino) C₁₅H₁₀BrCl₂N₃O₂ 415.07
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal 4-ClC₆H₄ (hydrazone), thiophene C₁₃H₉ClN₂O₂S 292.74

*Calculated based on analogous structures.

Key Observations:

Halogen Substituents: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to mono-chloro (e.g., ) or bromo analogs (e.g., ). This may influence reactivity or binding affinity in biological systems.

Hydrazone vs. Simple α,β-Unsaturated Systems: The 4-methoxyphenyl hydrazone in the target compound distinguishes it from simpler chalcone derivatives (e.g., ). Hydrazones are known for metal-chelating properties and enhanced biological activity (e.g., antimicrobial, anticancer) .

Methoxyimino Group: The methoxyimino (CH₃O–N=) substituent at position 3 is less common in the analogs reviewed. Similar groups (e.g., hydroxyimino in ) may affect tautomerism or hydrogen-bonding capacity.

Physicochemical and Crystallographic Properties

  • Crystallinity: Chalcone derivatives (e.g., ) often exhibit excellent crystallizability due to planar conjugated systems.
  • Hydrogen Bonding: Analogs like (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one form O–H···O hydrogen bonds , whereas the target compound’s methoxyimino and hydrazone groups could enable N–H···O or C–H···π interactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

  • Methodological Answer: The compound can be synthesized via a multi-step route involving hydrazone formation and subsequent condensation. For example, hydrazine derivatives (e.g., 4-methoxyphenylhydrazine) can react with a diketone precursor under acidic or basic conditions. Purification is typically achieved via recrystallization using polar aprotic solvents (e.g., DMSO or ethanol/water mixtures) to remove unreacted intermediates . Chromatographic techniques (e.g., silica gel column chromatography) may be required if stereoisomers or byproducts form .

Q. How can the compound’s structure be confirmed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and stereochemistry . Complementary techniques include:

  • FT-IR : To verify functional groups (e.g., C=O, N-H stretches).
  • NMR : 1^1H and 13^{13}C NMR for hydrogen/carbon environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in dichlorophenyl groups) .
  • HR-MS : To confirm molecular ion peaks and fragmentation patterns .

Q. What computational methods predict the compound’s reactivity and stability?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model HOMO-LUMO gaps, electrostatic potential surfaces, and global reactivity descriptors (electrophilicity index, chemical hardness) to predict reactivity . Molecular dynamics (MD) simulations assess stability in different solvents or biological matrices .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer: Discrepancies between experimental and theoretical data (e.g., unexpected coupling constants in NMR) may arise from dynamic effects (e.g., tautomerism). Use:

  • 2D NMR (COSY, NOESY) to resolve proton-proton correlations.
  • Variable-temperature NMR to detect conformational changes.
  • DFT-optimized geometries to compare theoretical/experimental bond angles .

Q. What strategies enhance the compound’s biological activity (e.g., antimicrobial)?

  • Methodological Answer: Structure-activity relationship (SAR) studies can guide modifications:

  • Substituent variation : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to modulate electron density .
  • Hybridization : Combine with known pharmacophores (e.g., thiazole rings) to improve target binding .
  • Bioisosteric replacement : Swap hydrazine with triazole to enhance metabolic stability .

Q. How does solvent polarity influence the compound’s synthesis and crystallization?

  • Methodological Answer: Solvent polarity affects reaction kinetics (e.g., polar solvents accelerate hydrazone formation) and crystal packing. For crystallization:

  • High-polarity solvents (e.g., DMF) favor needle-like crystals.
  • Low-polarity solvents (e.g., toluene) yield block crystals. Monitor via differential scanning calorimetry (DSC) to identify polymorphs .

Q. Can computational methods predict polymorphic forms?

  • Methodological Answer: Yes. Tools like Mercury (Cambridge Crystallographic Database) and Materials Studio simulate packing arrangements. Pair with experimental XRD to validate predicted polymorphs .

Q. How is the compound’s stability assessed under varying pH and temperature?

  • Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
  • High-Performance Liquid Chromatography (HPLC) : Monitors degradation products under acidic/alkaline conditions.
  • LC-MS/MS : Identifies hydrolyzed or oxidized metabolites .

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